セサモリン

概要

説明

Sesamolin is a naturally occurring lignan found in sesame seeds (Sesamum indicum L.) . It is one of the major lignans in sesame oil, alongside sesamin and sesamol . Sesamolin is known for its significant antioxidant properties and various pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects .

科学的研究の応用

Sesamolin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as an antioxidant to enhance the stability of oils and other food products .

- Studied for its potential to inhibit the oxidation of other compounds .

Biology:

- Exhibits neuroprotective activity by reducing reactive oxygen species and inhibiting apoptosis in neuron cells .

- Demonstrates antimelanogenesis activity by affecting the expression of melanogenic enzymes in skin cells .

Medicine:

- Shows anticancer activity by inhibiting the proliferation and migration of cancer cells, including human colon cancer cells .

- Enhances the cytolytic activity of immune cells against tumor cells .

Industry:

作用機序

Target of Action

Sesamolin, a naturally occurring lignan found in sesame seeds, has been identified to target several key proteins and enzymes in the body. It has been shown to possess neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells . In skin cancer, sesamolin targets the expression of melanogenic enzymes . Furthermore, it has been identified as an inhibitor of MYH14, a member of the myosin family .

Mode of Action

Sesamolin interacts with its targets to bring about various changes in cellular processes. It reduces ROS and inhibits apoptosis in neuron cells, thereby exhibiting neuroprotective activity . In skin cancer, it affects the expression of melanogenic enzymes, exhibiting antimelanogenesis . As an MYH14 inhibitor, sesamolin disrupts the interplay between MYH14 and MYH9, repressing MYH9-regulated Wnt/β-catenin signaling .

Biochemical Pathways

Sesamolin influences several biochemical pathways. It has been shown to inhibit the activation of the JAK2/STAT3 pathway in colon cancer cells . In endometrial cancer, it suppresses the MYH9/GSK3β/β-catenin signaling pathway . Sesamolin also influences metabolomics pathways including caffeine metabolism, steroid hormone biosynthesis, and cysteine and methionine metabolism .

Pharmacokinetics

The pharmacokinetics of sesamolin are influenced by its physicochemical properties. Therefore, solubility enhancement is needed for further investigation and determination of its pharmacological activity profiles .

Result of Action

The action of sesamolin results in various molecular and cellular effects. It reduces ROS and inhibits apoptosis in neuron cells, providing neuroprotective effects . In skin cancer, it inhibits melanogenesis . It also exhibits anticancer activity based on antiproliferation and inhibition of migration in human colon cancer cells . Furthermore, sesamolin stimulates immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .

生化学分析

Biochemical Properties

Sesamolin interacts with various enzymes and proteins in biochemical reactions . It has been reported to have pharmacological properties, such as decreasing blood lipids, lowering cholesterol levels, providing anti-proliferative activity, and anti-inflammatory function .

Cellular Effects

Sesamolin has a significant impact on various types of cells and cellular processes . It exhibits neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells by reducing the ROS and inhibiting apoptosis . In skin cancer, sesamolin exhibited antimelanogenesis by affecting the expression of the melanogenic enzymes .

Molecular Mechanism

Sesamolin exerts its effects at the molecular level through various mechanisms . It has anticancer activity based on antiproliferation and inhibition of migration demonstrated in human colon cancer cells . In addition, treatment with sesamolin could stimulate immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .

Temporal Effects in Laboratory Settings

The effects of sesamolin change over time in laboratory settings . The core sesame germplasm in China has a broad variation from 2.49 to 18.01 mg/g with an average of 8.54 mg/g in total of sesamin and sesamolin .

Dosage Effects in Animal Models

The effects of sesamolin vary with different dosages in animal models . The toxicity and safety of sesamolin have not been reported .

Metabolic Pathways

Sesamolin is involved in various metabolic pathways . There is less information on the experimental study in vivo .

Subcellular Localization

The limited aqueous solubility of sesamolin becomes the main problem, which affects its pharmacological activity in the in vitro experiment and clinical efficacy .

準備方法

Synthetic Routes and Reaction Conditions: Sesamolin can be synthesized through the dimerization of coniferyl alcohol, followed by the formation of dioxoles, oxidation, and glycosylation . The synthetic routes involve multiple steps, including the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, sesamolin is typically extracted from sesame oil using various chromatography techniques. These include silica gel column chromatography, counter-current chromatography, preparative high-performance liquid chromatography, and centrifugal partition chromatography . The extraction process involves the use of solvents such as n-hexane, ethyl acetate, ethanol, and water in specific proportions to isolate sesamolin with high purity .

化学反応の分析

Types of Reactions: Sesamolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include sesamol, sesaminol, and their respective epimers .

類似化合物との比較

Sesamolin is often compared with other lignans found in sesame seeds, such as sesamin, sesamol, and sesaminol .

Sesamin: Like sesamolin, sesamin is a major lignan in sesame oil with antioxidant and anticancer properties.

Sesamol: Sesamol is a minor lignan with potent antioxidant properties.

Sesaminol: Sesaminol is another lignan with antioxidant and neuroprotective effects.

Sesamolin’s uniqueness lies in its combination of antioxidant, neuroprotective, and anticancer activities, making it a valuable compound for various applications .

特性

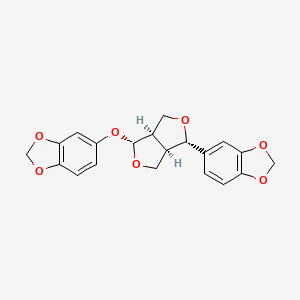

IUPAC Name |

5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMNWJVJUKMZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871740 | |

| Record name | 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-07-8 | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

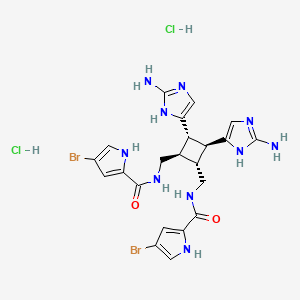

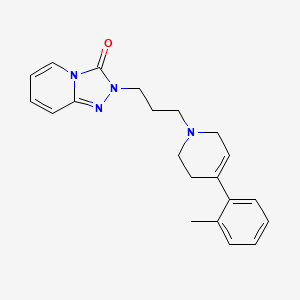

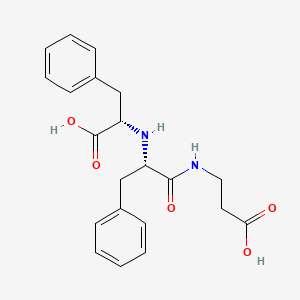

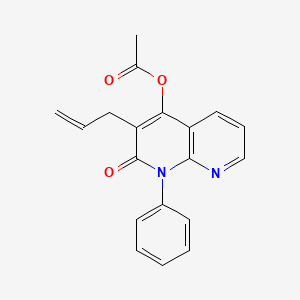

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)